6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is a complex organic compound featuring a unique structure that combines a pyridine ring with an azetidine and a cyclopentane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps:
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Formation of the Cyclopentane Derivative: : The initial step involves the synthesis of the octahydrocyclopenta[c]pyrrole moiety. This can be achieved through a series of hydrogenation and cyclization reactions starting from a suitable precursor such as cyclopentadiene.
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Azetidine Ring Formation: : The azetidine ring is introduced via a nucleophilic substitution reaction. This step often requires the use of strong bases and specific reaction conditions to ensure the correct formation of the azetidine ring.
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Pyridine Ring Introduction: : The final step involves the coupling of the azetidine-cyclopentane intermediate with a pyridine derivative. This can be achieved through a variety of coupling reactions, such as Suzuki-Miyaura coupling, which utilizes palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the azetidine and cyclopentane moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
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Reduction: : Reduction reactions can be performed to modify the nitrile group to an amine or other functional groups. Typical reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring. Halogenated derivatives can be used as intermediates for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Coupling Reagents: Palladium catalysts, boron reagents for Suzuki-Miyaura coupling.
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may serve as a scaffold for the development of new pharmaceuticals. Its structural features make it a candidate for binding to various biological targets, potentially leading to the discovery of new drugs.
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyridine ring suggests possible interactions with enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions and hydrogen bonding, while the azetidine and cyclopentane moieties provide additional binding sites. These interactions can modulate the activity of biological pathways, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pyridine-2-carbonitrile: A closely related compound with a similar structure but different positioning of the nitrile group.
tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate: Another compound featuring the octahydrocyclopenta[c]pyrrole moiety.
Properties
IUPAC Name |
6-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c17-6-12-4-5-16(18-7-12)20-10-15(11-20)19-8-13-2-1-3-14(13)9-19/h4-5,7,13-15H,1-3,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFTWFRWARRSBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C3CN(C3)C4=NC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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